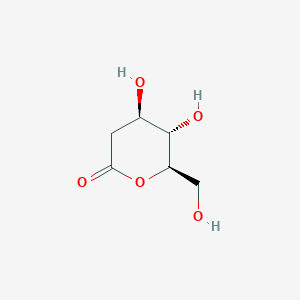
2-deoxy-D-glucono-1,5-lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-deoxy-D-glucono-1,5-lactone is a deoxygluconolactone with the hydroxy group at position 2 replaced by hydrogen.
Aplicaciones Científicas De Investigación
Enzyme Inhibition
One of the most notable applications of 2-deoxy-D-glucono-1,5-lactone is its role as an inhibitor of specific enzymes. Recent studies have highlighted its effectiveness against human O-linked β-N-acetylglucosaminidase (hOGA) and human lysosomal hexosaminidases (hHexA and hHexB), which are implicated in several diseases, including neurodegenerative disorders, cardiovascular diseases, type 2 diabetes, and cancer.
Mechanism of Inhibition
The compound acts as a competitive inhibitor for these enzymes. For instance, a study reported that derivatives of this compound demonstrated potent inhibition with Ki values in the nanomolar range (e.g., 27 nM for one derivative against hOGA) . The inhibition mechanism involves binding to the active site of the enzymes, thereby preventing substrate access.
Case Studies
- Study on hOGA Inhibition : A series of sulfonylhydrazones derived from this compound were synthesized and evaluated for their inhibitory activity against hOGA. The findings suggested that these compounds could be developed into therapeutic agents for conditions involving dysregulated O-GlcNAcylation .
- Hexosaminidase Inhibition : Another study focused on the inhibition of hHexB using derivatives of this compound. The results indicated that these compounds could selectively inhibit hexosaminidases, which are crucial for lysosomal function .
Synthetic Chemistry
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules.
Synthesis of Derivatives
The synthesis of this compound derivatives often involves oxidation reactions or photoinduced electron transfer methods. For example:
- Photoinduced Electron Transfer : A method was developed using D-galactono-1,4-lactone as a precursor for synthesizing deoxygenated analogues through mild irradiation conditions . This approach highlights the versatility of this compound in creating diverse sugar derivatives.
Applications in Sugar Chemistry
The compound is also utilized in the synthesis of various sugar derivatives that are essential for studying enzyme interactions and metabolic pathways. Its ability to form lactones makes it suitable for creating compounds with specific stereochemical configurations necessary for biological activity .
Potential Therapeutic Uses
Given its role in enzyme inhibition and synthetic chemistry, this compound has potential therapeutic applications:
Cancer Research
The inhibition of hOGA may have implications in cancer treatment due to the enzyme's role in regulating cellular signaling pathways involved in tumorigenesis . Compounds derived from this compound could serve as lead compounds for developing new cancer therapies.
Neurodegenerative Diseases
Inhibitors targeting hOGA are being explored for their potential to modulate O-GlcNAcylation levels in neurodegenerative diseases like Alzheimer's disease . The application of this compound derivatives may provide new avenues for therapeutic intervention.
Propiedades
Fórmula molecular |
C6H10O5 |
|---|---|
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
(4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-one |
InChI |
InChI=1S/C6H10O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-4,6-8,10H,1-2H2/t3-,4-,6+/m1/s1 |
Clave InChI |
DBXNZGWNBVNDSO-KODRXGBYSA-N |
SMILES |
C1C(C(C(OC1=O)CO)O)O |
SMILES isomérico |
C1[C@H]([C@@H]([C@H](OC1=O)CO)O)O |
SMILES canónico |
C1C(C(C(OC1=O)CO)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















